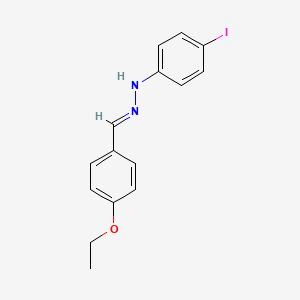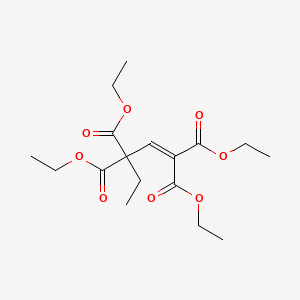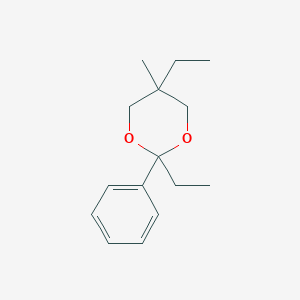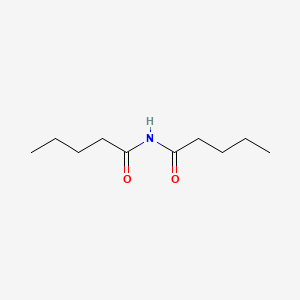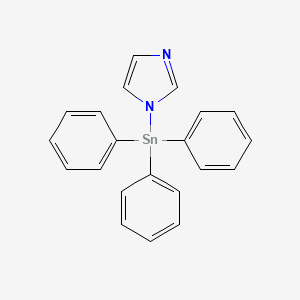
Imidazol-1-yl(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-1-yl(triphenyl)stannane is a compound that features an imidazole ring bonded to a triphenylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl(triphenyl)stannane typically involves the reaction of imidazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating its nucleophilic attack on the tin center. The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Imidazol-1-yl(triphenyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center in the triphenylstannane moiety can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coordination Chemistry: The imidazole ring can coordinate to metal centers, forming complexes that can be used in catalysis or as intermediates in organic synthesis.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the tin center can lead to the formation of triphenyltin oxide, while nucleophilic substitution can yield various imidazole derivatives.
Scientific Research Applications
Imidazol-1-yl(triphenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to coordinate to metal centers makes it useful in the study of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential use of tin-containing compounds in medicinal chemistry, including their potential as anticancer agents.
Industry: this compound can be used in the production of materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which imidazol-1-yl(triphenyl)stannane exerts its effects depends on the specific application. In coordination chemistry, the imidazole ring can donate electron density to metal centers, stabilizing metal complexes and facilitating catalytic reactions. In biological systems, the compound can interact with metal ions in metalloenzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.
Triphenyltin Chloride: A tin-containing compound used in organic synthesis and as a precursor to other tin compounds.
Imidazol-2-yl(triphenyl)stannane: A similar compound with the imidazole ring bonded at a different position on the tin center.
Uniqueness
Imidazol-1-yl(triphenyl)stannane is unique due to the specific positioning of the imidazole ring on the tin center, which can influence its reactivity and coordination properties. This unique structure allows for specific interactions with metal centers and other nucleophiles, making it a valuable reagent in both organic synthesis and coordination chemistry.
Properties
CAS No. |
35843-61-9 |
|---|---|
Molecular Formula |
C21H18N2Sn |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
imidazol-1-yl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C3H3N2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4-1;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChI Key |
JNNABWDLPQRDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


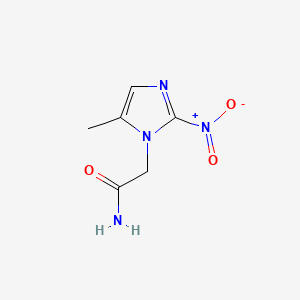
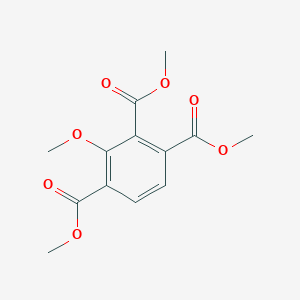
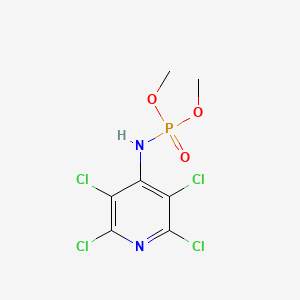
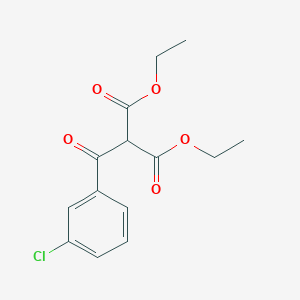

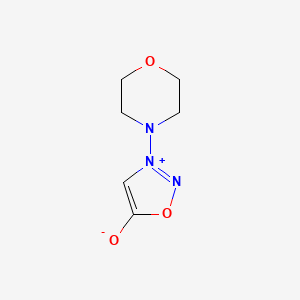
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
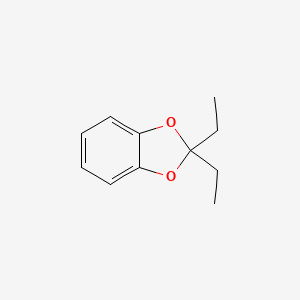
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
